molecular formula C13H11FO2 B1345220 4-(3-Fluoro-4-methoxyphenyl)phenol CAS No. 1136617-28-1

4-(3-Fluoro-4-methoxyphenyl)phenol

Cat. No.: B1345220
CAS No.: 1136617-28-1
M. Wt: 218.22 g/mol
InChI Key: WYGGNBCHXPPDRF-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)phenol is an organic compound with the molecular formula C13H11FO2. It is a biphenyl derivative where one phenyl ring is substituted with a fluoro and a methoxy group, while the other phenyl ring has a hydroxyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. In this method, a fluoro-substituted phenyl ring undergoes substitution with a methoxy group in the presence of a suitable base. The reaction conditions typically include the use of solvents like dimethyl sulfoxide (DMSO) and bases such as potassium carbonate (K2CO3) .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic aromatic substitution reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production .

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, quinones, and reduced phenols .

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)phenol involves its interaction with various molecular targets. The compound can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. It may also interact with cellular receptors, influencing signaling pathways and cellular responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)phenol is unique due to the presence of both fluoro and methoxy groups on the biphenyl structure. This combination imparts specific chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(3-fluoro-4-methoxyphenyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO2/c1-16-13-7-4-10(8-12(13)14)9-2-5-11(15)6-3-9/h2-8,15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYGGNBCHXPPDRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC=C(C=C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10635908
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1136617-28-1
Record name 3'-Fluoro-4'-methoxy[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10635908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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